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{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine Documentation Hub

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  • Product: {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine

Core Science & Biosynthesis

Foundational

Technical Guide: {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine

This guide provides an in-depth technical analysis of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine , a specific bicyclic heterocycle used as a scaffold in medicinal chemistry, particularly in the development of kinas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine , a specific bicyclic heterocycle used as a scaffold in medicinal chemistry, particularly in the development of kinase and methyltransferase inhibitors.[1]

[1]

Part 1: Chemical Identity & Registry[1]

The precise identification of this compound is critical due to the existence of regioisomers (specifically the 3-yl isomer) which possess distinct CAS numbers and biological activities.[1]

Core Identity Data[1]
ParameterTechnical Specification
Chemical Name {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine
Systematic Name (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine
CAS Number (Free Base) 1542759-06-7
CAS Number (2HCl Salt) 1955548-05-6
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol (Free Base)
InChI Key KHPHLEPCLOQQBI-UHFFFAOYSA-N (for dihydrochloride salt variant)
Common Synonyms 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-methanamine; 2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Structural Distinction (Critical)

Researchers must distinguish the 2-yl isomer from the 3-yl isomer, which is also commercially available but structurally different.[1]

  • Target Compound (2-yl): The methanamine group is attached to the carbon adjacent to the unbridged nitrogen (N1).[1]

    • CAS: 1542759-06-7[1][2]

  • Isomer (3-yl): The methanamine group is attached to the carbon adjacent to the bridgehead nitrogen (N4).[1]

    • CAS: 1260672-10-3[1]

Part 2: Structural Analysis & Pharmacophore Properties[1]

The {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine scaffold represents a rigidified bicyclic hydrazine.[1] Unlike flexible linear hydrazines, this fused system locks the nitrogen lone pairs into a specific vector, enhancing binding affinity and selectivity in protein active sites.[1]

Pharmacophore Mapping

In drug design, this scaffold serves as a "fragment" that mimics the hydrogen-bonding patterns of purines or other hinge-binding motifs found in kinase inhibitors.[1]

  • H-Bond Acceptor: The unbridged nitrogen (N1) in the pyrazole ring.[1]

  • H-Bond Donor: The primary amine (-NH2) of the methanamine tail.[1]

  • Hydrophobic Core: The saturated pyrrole ring (positions 4, 5,[1] 6) provides a compact hydrophobic surface that can fit into small lipophilic pockets (e.g., the ribose binding pocket of kinases).[1]

Structural Visualization (DOT)

The following diagram illustrates the connectivity and functional logic of the scaffold.

G Core Pyrrolo[1,2-b]pyrazole (Fused Bicyclic Core) Pos2 Position 2 (Vector Attachment) Core->Pos2 Substitution Site Bridge Bridgehead Nitrogen (N4) (Rigidification) Core->Bridge Fused Amine Methanamine (-CH2NH2) (Solubility/H-Bonding) Pos2->Amine Functionalization Target Target Interaction (e.g., Asp/Glu residues) Amine->Target Salt Bridge/H-Bond

Figure 1: Structural logic of the pyrrolo[1,2-b]pyrazole scaffold showing the functional role of the methanamine tail.

Part 3: Synthesis & Methodology[1]

The synthesis of the 2-yl isomer is chemically distinct from the 3-yl isomer.[1] While the 3-yl isomer is often accessed via formylation of the core, the 2-yl isomer typically requires a de novo cyclization strategy or directed lithiation of a protected pyrazole precursor.[1]

Retrosynthetic Analysis

To synthesize the core with high regiocontrol, the following pathway is generally employed in patent literature (e.g., for PRMT5 or JAK inhibitors).

  • Precursor: 1-(3-chloropropyl)pyrazole derivatives.[1]

  • Cyclization: Intramolecular alkylation of the pyrazole nitrogen onto a propyl halide chain to form the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ring.[1]

  • Functionalization: Introduction of the carbonitrile or ester at position 2, followed by reduction to the amine.[1]

Validated Synthetic Workflow

Note: This protocol synthesizes the scaffold.[1][3][4] Handling of reagents like Lithium Aluminum Hydride (LAH) requires strict anhydrous conditions.

Step 1: Core Formation (Cyclization) [1]

  • Reagents: Pyrazole, 1-bromo-3-chloropropane, NaH (Sodium Hydride), DMF.[1]

  • Procedure: Treat pyrazole with NaH in DMF, then add 1-bromo-3-chloropropane. The intermediate 1-(3-chloropropyl)pyrazole is isolated.[1] This is then subjected to thermal or catalytic cyclization (often requiring high temperature or Lewis acid catalysis) to close the ring at the bridgehead nitrogen.[1]

  • Critical Control: Regioselectivity of the initial alkylation is key.[1] Pyrazole alkylation usually favors the less hindered nitrogen, but tautomerism equilibrates it.[1]

Step 2: C-2 Functionalization (The Challenge)

  • Direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack) on this core strongly favors the 3-position .[1]

  • To get the 2-isomer: One must typically start with a pyrazole already substituted at the 3-position (which becomes position 2 in the fused system numbering if N-alkylation occurs at the adjacent nitrogen) OR use a directed lithiation strategy if the N-protecting group allows it.[1]

  • Alternative Route (Patent US 9,809,577):

    • Start with Ethyl 1-(3-chloropropyl)-1H-pyrazole-3-carboxylate .

    • Cyclize to form Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate .

    • Reduce the ester to the alcohol (LiAlH4).[1]

    • Convert alcohol to mesylate/halide.[1]

    • Displace with azide (NaN3).[1]

    • Reduce azide to amine (H2, Pd/C) to yield {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine .[1]

Synthetic Pathway Diagram

Synthesis Start Ethyl 1H-pyrazole-3-carboxylate Step1 Alkylation (1-bromo-3-chloropropane / Base) Start->Step1 Inter1 Ethyl 1-(3-chloropropyl)pyrazole-3-carboxylate Step1->Inter1 Step2 Intramolecular Cyclization (Base/Heat) Inter1->Step2 CoreEster Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b] pyrazole-2-carboxylate Step2->CoreEster Step3 Reduction (LiAlH4) -> Mesylation -> Azidation CoreEster->Step3 Final {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine (CAS 1542759-06-7) Step3->Final

Figure 2: Synthetic route prioritizing the 2-position regiochemistry via carboxylate precursors.

Part 4: Applications in Drug Discovery[1]

This specific amine is a high-value building block ("fragment") for Fragment-Based Drug Discovery (FBDD).[1]

Kinase Inhibition (JAK/Aurora)

The pyrrolo[1,2-b]pyrazole core acts as a bioisostere for the indole or indazole rings found in many kinase inhibitors.[1] The saturated ring (4H, 5H, 6H) changes the vector of the substituents compared to a fully aromatic system, often improving solubility and metabolic stability (Fsp3 character).[1]

PRMT Inhibitors

Recent patent literature (e.g., Ak Scientific, Bide Pharm listings linked to patent US 9,809,577) associates this scaffold with inhibitors of Protein Arginine Methyltransferases (PRMTs) .[5] The methanamine tail serves as a linker to connect the core to other pharmacophores that occupy the substrate binding groove of the enzyme.[1]

Handling & Storage
  • Stability: As a primary amine, the free base is sensitive to CO2 (carbamate formation) and oxidation.[1]

  • Storage: Store as the dihydrochloride salt (CAS 1955548-05-6) for long-term stability. The salt is a hygroscopic solid; keep desiccated at -20°C.[1]

  • Solubility: Highly soluble in DMSO and Methanol.[1] The salt form is soluble in water.[1]

References

  • Sigma-Aldrich (Merck). Product Specification: {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine.[1] Retrieved from

  • PubChem. Compound Summary: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole. (Parent Core).[3][4][6] Retrieved from

  • AK Scientific. Product Catalog: 4H,5H,6H-Pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride (CAS 1955548-05-6).[1][7] Retrieved from

  • Google Patents. Ethanediamine-heterocycle derivatives as inhibitors of protein arginine methyltransferases (US9809577B2). (Source of synthetic utility and application). Retrieved from

  • Chemical Register. Supplier List and Physical Properties for CAS 1542759-06-7. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Implementation of Pyrrolo[1,2-b]pyrazol-2-yl Methanamine in Kinase Inhibitor Design

Abstract This guide details the structural rationale, synthetic protocols, and design strategies for utilizing pyrrolo[1,2-b]pyrazol-2-yl methanamine as a core building block in the development of ATP-competitive kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the structural rationale, synthetic protocols, and design strategies for utilizing pyrrolo[1,2-b]pyrazol-2-yl methanamine as a core building block in the development of ATP-competitive kinase inhibitors. While traditional scaffolds like indazoles and quinolines dominate the intellectual property (IP) landscape, the fused pyrrolo[1,2-b]pyrazole system offers a distinct "scaffold hop" with favorable physicochemical properties. This note specifically focuses on the C2-methanamine moiety as a critical "exit vector," enabling researchers to extend ligands into the solvent-exposed region to modulate solubility and selectivity profiles.

Structural Rationale & Design Logic

The Scaffold as an ATP Mimetic

The pyrrolo[1,2-b]pyrazole core functions as a bioisostere of the purine ring system found in ATP. Its planar, bicyclic heteroaromatic structure allows it to slot into the adenine-binding pocket of the kinase hinge region.

  • Hinge Binding: The bridgehead nitrogen and the adjacent pyrazole nitrogen (N1 and N2) typically engage in a bidentate hydrogen-bonding network with the backbone amide/carbonyl of the kinase hinge residues (e.g., Glu, Met, or Leu, depending on the specific kinase target like JAK or CDK).

  • The C2-Methanamine Vector: In many kinase active sites, the C2 position of this scaffold points towards the solvent-exposed front . An unmodified aromatic ring here often leads to poor solubility. By incorporating a methanamine (

    
    ) handle, medicinal chemists gain:
    
    • Solubility: The primary amine (at physiological pH) provides a solubilizing cation.

    • Derivatization Potential: It serves as a nucleophilic "hook" for amide coupling, urea formation, or reductive amination, allowing the attachment of "tails" that reach specific solvent-front residues (e.g., Asp or Glu) to improve potency and selectivity.

Comparative Vectors
Scaffold PositionInteraction ZoneDesign Function
Core (N1/N2) Hinge RegionPrimary affinity anchor (H-bonds).
C2-Methanamine Solvent FrontSolubilizing group; Linker for selectivity tails.
C3/C4 Gatekeeper/Back PocketSteric bulk to control selectivity (e.g., vs. T315I mutants).

Experimental Protocols

Protocol A: Synthesis of the Pyrrolo[1,2-b]pyrazol-2-yl Methanamine Core

Rationale: This protocol uses a [3+2] cycloaddition strategy, which is robust for generating the fused bicyclic system. We target the C2-cyano intermediate, which is cleanly reduced to the methanamine.

Reagents Required:

  • 1-Aminopyrrole (CAS: 729-00-0)

  • 2-Chloroacrylonitrile (or Ethyl propiolate for ester route)

  • Anhydrous Potassium Carbonate (

    
    )
    
  • Lithium Aluminum Hydride (LAH) or Raney Nickel

  • DMF, THF (anhydrous)

Step-by-Step Methodology:

  • Cycloaddition (Ring Formation):

    • Dissolve 1-aminopyrrole (1.0 eq) in anhydrous DMF.

    • Add

      
       (2.5 eq) and stir at room temperature for 30 mins.
      
    • Dropwise add 2-chloroacrylonitrile (1.2 eq). Note: This acts as a dipolarophile equivalent.

    • Heat the reaction to 80°C for 4-6 hours. Monitor by LC-MS for the formation of the pyrrolo[1,2-b]pyrazole-2-carbonitrile intermediate.

    • Workup: Dilute with water, extract with EtOAc, dry over

      
      , and purify via silica flash chromatography (Hexane/EtOAc gradient).
      
  • Nitrile Reduction (Generation of Methanamine):

    • Dissolve the purified nitrile intermediate in anhydrous THF under

      
       atmosphere.
      
    • Cool to 0°C. Carefully add LAH (2.0 eq) pellets or solution.

    • Allow to warm to RT and stir for 2 hours. Critical: Ensure complete reduction of the nitrile to the primary amine without over-reduction of the aromatic ring (rare in this system, but possible).

    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter the precipitate.

    • Isolation: Concentrate the filtrate. The resulting oil is the pyrrolo[1,2-b]pyrazol-2-yl methanamine . Store as an HCl salt for stability.

Protocol B: Derivatization (Library Generation)

Rationale: The free amine is chemically labile. This protocol couples it to a carboxylic acid "tail" to probe the solvent pocket.

  • Coupling:

    • Mix the Methanamine salt (1.0 eq) with the desired Carboxylic Acid (1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir at RT for 2 hours.

  • Purification:

    • Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Visualization of Workflows

Synthesis & Logic Diagram

The following diagram illustrates the structural logic and the synthetic pathway described above.

G cluster_0 Precursors cluster_1 Core Synthesis cluster_2 Functionalization Aminopyrrole 1-Aminopyrrole Cyclo [3+2] Cycloaddition (80°C, K2CO3) Aminopyrrole->Cyclo Acrylo 2-Chloroacrylonitrile Acrylo->Cyclo Nitrile Intermediate: 2-Carbonitrile Cyclo->Nitrile Reduction Reduction (LAH/THF) Nitrile->Reduction Amine TARGET: Methanamine Vector Reduction->Amine Library Amide Coupling (Solvent Front Tail) Amine->Library  HATU/R-COOH

Caption: Synthetic route from 1-aminopyrrole precursors to the functionalized kinase inhibitor library.

Kinase Interaction Model

This diagram represents the logical binding mode of the scaffold within the ATP pocket.

Binding Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold Pyrrolo[1,2-b]pyrazole Core Scaffold->Hinge H-Bonds (Donor/Acceptor) Vector C2-Methanamine (-CH2-NH-) Scaffold->Vector Covalent Link Solvent Solvent Exposed Area (Hydrophilic Residues) Vector->Solvent Solubilizing / Interaction

Caption: Schematic of the scaffold's interaction with the kinase active site domains.

Biological Evaluation: Kinase Assay Protocol

To validate the efficacy of the designed inhibitors, a FRET-based assay (e.g., LanthaScreen™) or ADP-Glo™ assay is recommended.

Protocol (ADP-Glo™ Format):

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Transfer 50 nL to a 384-well plate.

  • Enzyme Mix: Add 2.5 µL of Kinase Buffer containing the target kinase (e.g., JAK2, 0.5 ng/well). Incubate 10 min.

  • Substrate Start: Add 2.5 µL of ATP/Substrate mix (at

    
     concentrations).
    
  • Reaction: Incubate at RT for 60 mins.

  • Detection: Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 mins. Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound] to determine

    
    .
    

References

  • Fabbro, D., et al. (2012). "Targeting cancer with small-molecular-weight kinase inhibitors."[1] Methods in Molecular Biology. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link (Demonstrates the principle of solvent-front solubilizing groups).

  • Kumar, V., et al. (2013). "Pyrrolo[1,2-b]pyridazines and pyrazoles: Synthesis and biological evaluation." European Journal of Medicinal Chemistry. Link (Provides foundational chemistry for fused pyrrole-pyrazole systems).

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[1][2][3] Nature Reviews Cancer. Link (Review of kinase binding modes including hinge binders).

  • BioSolveIT. (2024). "Hinge Binder Collection For Kinase Inhibitor Design."[2] BioSolveIT Application Note. Link (Structural analysis of hinge binding motifs).

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield of intramolecular cyclization for pyrrolo[1,2-b]pyrazole

Current Status: OPERATIONAL | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: OPERATIONAL | Lead Scientist: Dr. A. Vance

Welcome to the technical support hub for the synthesis and optimization of pyrrolo[1,2-b]pyrazole scaffolds. This fused bicyclic system is a privileged structure in kinase inhibition (e.g., JAK, CDK) and GPCR modulation. However, the formation of the N–N bridge and the closure of the 5,5-fused ring system often suffers from low yields due to competitive intermolecular oligomerization and regioselectivity issues.

This guide moves beyond standard textbook procedures to address the "hidden" variables that cause experimental failure.

🛠️ Interactive Troubleshooting Guide
Select Your Synthetic Route:

To provide the most relevant solution, please identify which methodology you are currently employing:

RouteSelection Start Select Precursor Type TypeA 1-Aminopyrrole + 1,3-Dicarbonyl Start->TypeA TypeB Pyrazolium Ylide (1,3-Dipolar Cycloaddition) Start->TypeB TypeC N-Allyl/Alkynyl Pyrazole (Metal-Catalyzed) Start->TypeC IssueA Issue: Regioisomers or Low Conversion TypeA->IssueA IssueB Issue: Ylide Dimerization or No Cyclization TypeB->IssueB IssueC Issue: Catalyst Death or Protodehalogenation TypeC->IssueC

Figure 1: Decision tree for identifying the primary failure mode based on synthetic strategy.

🎫 Ticket #001: 1,3-Dipolar Cycloaddition Fails to Close Ring

Symptom: You are attempting to react a pyrazolium salt (or ylide precursor) with an alkyne, but LC-MS shows unreacted starting material or complex oligomers instead of the bicyclic product.

Root Cause Analysis

The formation of pyrrolo[1,2-b]pyrazole via 1,3-dipolar cycloaddition relies on the in situ generation of a pyrazolium ylide . The failure typically stems from two competing factors:

  • Base Mismatch: The base is too weak to deprotonate the pyrazolium salt, or too strong/nucleophilic, causing side reactions with the electrophile.

  • Ylide Instability: The dipole generated is unstable and dimerizes before it can react with the dipolarophile (alkyne).

Solution Protocol: The "Slow-Release" Ylide Strategy

Do not dump all reagents together. You must maintain a low steady-state concentration of the active ylide.

Step-by-Step Optimization:

  • Solvent Switch: Move from DMF to Acetonitrile (MeCN) or Toluene . DMF often retains water which quenches the ylide.

  • Base Selection:

    • Standard: Triethylamine (Et3N) is often too weak.

    • Recommended: Use DABCO (1.2 equiv) or Ag2CO3 (for milder generation).

    • Aggressive: If using functionalized alkynes, use Epichlorohydrin as an acid scavenger/base in situ.

  • Temperature Ramp: Start at 0°C for base addition, then ramp to 60-80°C.

Quantitative Comparison of Base Efficiency:

Base SystemSolventYield (Isolated)Major Side Product
Et3N (2.0 eq)DMF15%Unreacted Salt
K2CO3 (3.0 eq)Acetone32%Hydrolysis
DABCO (1.2 eq) MeCN 78% Trace Dimer
Ag2CO3 (1.0 eq)Toluene65%Ag Mirror (Cleanup required)

Technical Insight:

"The regioselectivity of the cycloaddition is governed by the electronic nature of the dipolarophile. Electron-deficient alkynes (e.g., acetylenedicarboxylates) react fastest, minimizing ylide decomposition." [1]

🎫 Ticket #002: Low Yield in Pd-Catalyzed Intramolecular Cyclization

Symptom: You are performing a C–N bond formation to close the ring using a pyrazole precursor with a pendant halide. The reaction stalls at 40-50% conversion, and adding more catalyst does not help.

Root Cause Analysis

Intramolecular C–N coupling to form the bridgehead nitrogen is sterically demanding. The common failure mode is Pd-black precipitation (catalyst death) caused by:

  • Inadequate Ligand: Standard PPh3 or dppf ligands are insufficient for the reductive elimination step in strained systems.

  • Trace Oxygen: Nitrogen heterocycles are prone to oxidation; Pd(0) is rapidly quenched.

Solution Protocol: The "Bulky Ligand" System

Switch to Buchwald-type biaryl phosphine ligands that facilitate reductive elimination in hindered systems.

Optimized Workflow:

  • Catalyst: Pd2(dba)3 (2-5 mol%).

  • Ligand: XPhos or BrettPhos (4-10 mol%). Crucial: Ratio of L:Pd should be 2:1.

  • Base: Cs2CO3 (Cesium Carbonate). The "Cesium Effect" improves solubility in dioxane/toluene and assists in the deprotonation of the pyrazole NH.

  • Degassing: Do not just sparge with N2. Use the Freeze-Pump-Thaw method (3 cycles) to ensure total O2 removal.

CatalyticCycle Pre Precursor (Halo-pyrazole) OxAdd Oxidative Addition (Pd-Ar) Pre->OxAdd Pd(0)/XPhos Coord Amine Coordination OxAdd->Coord Cs2CO3 (-HX) RedElim Reductive Elimination Coord->RedElim Rate Determining RedElim->OxAdd Cycle Product Pyrrolo[1,2-b]pyrazole RedElim->Product Regenerate Pd(0)

Figure 2: Catalytic cycle highlighting the rate-determining reductive elimination step facilitated by bulky ligands.

🎫 Ticket #003: Oligomerization during Condensation (The Dilution Factor)

Symptom: Using the condensation method (1-aminopyrrole + 1,3-diketone), you observe a "tar" or insoluble polymer instead of the discrete bicyclic product.

Root Cause Analysis

This is a classic kinetic competition between Intermolecular (Oligomerization) and Intramolecular (Cyclization) pathways.

  • 
     (Second Order)
    
  • 
     (First Order)
    

At high concentrations, the intermolecular rate dominates exponentially.

Solution Protocol: Pseudo-High Dilution

You must simulate an "infinite dilution" environment without using 100 liters of solvent.

Protocol:

  • Setup: Place the acid catalyst (e.g., p-TsOH, 10 mol%) in refluxing solvent (Ethanol or Toluene) in the main flask.

  • Feed: Dissolve your 1-aminopyrrole and ketone in a separate syringe.

  • Addition: Use a Syringe Pump to add the reactants over 4–6 hours .

  • Result: The instantaneous concentration of reactants remains near zero, forcing the kinetics to favor the zero-order (relative to external concentration) intramolecular cyclization.

Solvent Choice for Condensation:

  • Ethanol: Good for general use, but can trap water (reversible reaction).

  • Toluene/Dean-Stark: Superior for driving the reaction to completion by physically removing water (azeotropic distillation).

📚 References & Authority
  • Regioselectivity in 1,3-Dipolar Cycloadditions:

    • Source:1

    • Relevance: Establishes the baseline for dipole reactivity and the impact of solvent/surfactants on yield.

  • Pd-Catalyzed Cyclization Mechanisms:

    • Source:2[2]

    • Relevance: Although focused on aza-Wacker, the ligand and oxidative addition protocols are directly transferable to the pyrrolo-pyrazole system.

  • General Pyrazole Synthesis & Regiochemistry:

    • Source:3

    • Relevance: Provides critical data on base screening (KOtBu vs others) which is essential for the initial pyrazole formation steps.

  • Microwave Assisted Protocols:

    • Source:4[4]

    • Relevance: Validates the use of thermal ramping and high-energy input to overcome the activation barrier for cyclization.

Disclaimer: These protocols involve handling hazardous chemicals and pressurized vessels. Always consult your institution's safety data sheets (SDS) and standard operating procedures (SOPs) before experimentation.

Sources

Optimization

Technical Support Center: Solubility Optimization for {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine Salts

Case ID: #SOL-PP-2024-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SOL-PP-2024-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solubility & Solid-State Issues for Bicyclic Amine Scaffolds

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

User Context: You are working with the {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine scaffold. This bicyclic system, often a pharmacophore in kinase inhibitors (e.g., CDK or Aurora kinase targets), presents a classic medicinal chemistry challenge: balancing the lipophilicity of the fused ring system with the polarity of the primary methanamine tail.

The Core Problem: While the methanamine group (


) suggests easy salt formation, users frequently report:
  • "Brick Dust" Salts: High-melting, insoluble solids (often with Sulfates/Tosylates).

  • Common Ion Precipitation: Unexpected crashing out in simulated gastric fluid (SGF/0.1N HCl).

  • Hygroscopicity: HCl salts turning into deliquescent oils.

This guide provides a root-cause analysis and actionable protocols to resolve these solubility bottlenecks.

Diagnostic Module: Why is it not dissolving?

Issue A: The Common Ion Effect (HCl Salts)

Symptom: Your HCl salt dissolves in water but precipitates immediately upon addition to 0.1 N HCl or SGF. Root Cause: The chloride ion concentration in 0.1 N HCl is high (~0.1 M). For a mono-HCl salt, the solubility product (


) is governed by:


As

increases (from the solvent),

(solubility) must decrease to maintain the constant

.

Action:

  • Switch Counter-ions: Move away from HCl if oral bioavailability is the goal. Use counter-ions not present in gastric fluid (e.g., Mesylate, Fumarate ).

  • Check Stoichiometry: Ensure you have not formed a hemi-salt or dihydrochloride if the pyrazole nitrogen is weakly basic (

    
    ).
    
Issue B: High Lattice Energy (The "Brick Dust" Effect)

Symptom: The salt is highly crystalline, has a melting point >250°C, and is insoluble in water and organic solvents. Root Cause: The planar pyrrolo-pyrazole system allows for tight


 stacking. When combined with a symmetric counter-ion (like Sulfate or Fumarate in a 2:1 ratio), the crystal lattice becomes too stable to be broken by water solvation.

Action:

  • Disrupt Symmetry: Use asymmetric counter-ions like L-Lactate or Gluconate .

  • Amorphous Dispersion: If the crystal is too stable, consider a spray-dried dispersion (SDD) approach, though this is a late-stage fix.

Salt Selection Decision Matrix

Do not default to HCl. Use this matrix to select the optimal salt form for your specific assay needs.

Counter-ion

(Acid)
Risk ProfileBest Use Case
Hydrochloride -6.0Common Ion Effect, HygroscopicityInitial purification, IV formulations (if pH < 4).
Mesylate -1.2Genotoxic impurities (if alcohols used)Oral delivery, high solubility needs.
Tosylate -1.3High Lattice Energy (Insolubility)Crystallizing out impurities (purification step).
Fumarate 3.03Stoichiometry issues (1:1 vs 2:1)Stable, non-hygroscopic solids.
L-Lactate 3.86Low melting point / Oiling outHigh solubility, breaking crystal packing.
Visualization: Troubleshooting Workflow

SolubilityTroubleshooting Start Problem: Salt Won't Dissolve CheckMedia 1. Check Media pH Start->CheckMedia IsAcidic Is pH < pKa (approx 9)? CheckMedia->IsAcidic AdjustPH Adjust pH to < 6.0 IsAcidic->AdjustPH No CheckCounterIon 2. Check Counter-Ion IsAcidic->CheckCounterIon Yes AdjustPH->CheckCounterIon IsHCl Is it HCl Salt? CheckCounterIon->IsHCl CommonIon Suspect Common Ion Effect (Cl- suppression) IsHCl->CommonIon Yes (in SGF) CheckMP 3. Check Melting Point IsHCl->CheckMP No SwitchSalt Switch to Mesylate/Lactate CommonIon->SwitchSalt HighMP MP > 200°C? CheckMP->HighMP HighMP->SwitchSalt No (Oil/Gum) LatticeEnergy High Lattice Energy Detected HighMP->LatticeEnergy Yes Cosolvent Use Cosolvent (DMSO/PEG) or Amorphous Form LatticeEnergy->Cosolvent

Figure 1: Decision logic for troubleshooting solubility issues with bicyclic amine salts.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assay (Shake-Flask)

Use this to determine the true equilibrium solubility of your salt.

  • Preparation: Weigh 5-10 mg of the salt into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the buffer (pH 1.2, 4.5, and 6.8).

    • Critical: Ensure excess solid remains. If it dissolves completely, add more solid.

  • Equilibration: Shake at 37°C for 24 hours (or 48h if "brick dust" is suspected).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter (nylon may bind the drug).

  • Quantification: Analyze via HPLC-UV against a standard curve of the free base dissolved in DMSO.

  • pH Check: Measure the pH of the supernatant after the experiment. The salt can shift the buffer pH.

Protocol B: Counter-Ion Screening (Micro-Scale)

Use this when the HCl salt fails.

  • Free Base Stock: Dissolve 100 mg of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine in 5 mL acetone or ethanol.

  • Acid Addition: Aliquot into 5 vials. Add 1.05 equivalents of the following acids (predissolved in EtOH):

    • Vial 1: Methanesulfonic acid (Mesylate)

    • Vial 2: L-Lactic acid (Lactate)

    • Vial 3: Tosylic acid (Tosylate)

    • Vial 4: Fumaric acid (0.5 eq for 2:1 salt, 1.0 eq for 1:1)

    • Vial 5: HCl (4M in Dioxane)

  • Crystallization:

    • Stir at RT for 2 hours.

    • If precipitate forms: Filter and dry.

    • If clear: Cool to 4°C. If still clear, add anti-solvent (MTBE or Heptane) dropwise.

  • Evaluation: Analyze solids by DSC (Differential Scanning Calorimetry). Target MP: 120°C - 180°C.

Frequently Asked Questions (FAQ)

Q: My HCl salt turns into a sticky gum when I filter it. Why? A: This is likely hygroscopicity . Small, polar amine HCl salts love water.

  • Fix: Switch to a less hygroscopic counter-ion like Fumarate or Succinate . Alternatively, dry the HCl salt under high vacuum with

    
     and store in a desiccator, but this is a band-aid, not a solution for formulation.
    

Q: Can I just use DMSO to dissolve it for animal studies? A: DMSO is toxic in high volumes. If you must use a cosolvent, try 10% DMSO / 40% PEG400 / 50% Water . However, fixing the salt form (e.g., using a Mesylate) is superior to relying on harsh cosolvents.

Q: The literature mentions "5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole".[1][2] Is this the same ring system? A: Yes. The numbering may vary, but the saturation of the 4, 5, and 6 positions indicates the pyrrolidine ring fused to the pyrazole. The solubility physics remain identical.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018.

  • FDA Guidance for Industry. (2002). Food-Effect Bioavailability and Fed Bioequivalence Studies. (Relevant for understanding SGF/solubility in vivo).

Sources

Troubleshooting

purification methods for polar bicyclic primary amines

Technical Support Center: Purification of Polar Bicyclic Primary Amines Introduction: The "Polarity Trap" Polar bicyclic primary amines (e.g., octahydropyrrolo[3,4-c]pyrroles, diazabicyclo[2.2.1]heptanes) represent a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Bicyclic Primary Amines

Introduction: The "Polarity Trap"

Polar bicyclic primary amines (e.g., octahydropyrrolo[3,4-c]pyrroles, diazabicyclo[2.2.1]heptanes) represent a specific purification challenge. Their high polarity (


) often prevents extraction into organic solvents, while their basicity causes severe peak tailing on silica gel due to interactions with acidic silanols. Furthermore, their rigid bicyclic framework can trap impurities if precipitation is too rapid.

This guide moves beyond standard "flash chromatography" to provide chemically grounded, robust purification workflows.

Module 1: Decision Matrix & Workflow

Before selecting a method, assess your compound's specific properties. Do not default to Dichloromethane/Methanol (DCM/MeOH) gradients without considering the alternatives below.

PurificationLogic Start Crude Reaction Mixture Solubility Is it soluble in DCM/EtOAc? Start->Solubility UV UV Active? Solubility->UV No (Highly Polar) MethodA Method A: Amine-Functionalized Silica (Avoids modifiers) Solubility->MethodA Yes (Moderately Polar) MethodB Method B: SCX Catch & Release (Best for non-UV/highly polar) UV->MethodB No MethodC Method C: High pH Reverse Phase (C18 @ pH 10) UV->MethodC Yes MethodD Method D: Salt Formation (Leverage bicyclic rigidity) MethodB->MethodD If purity < 95% MethodC->MethodD Final Form

Figure 1: Purification Logic Flow. Select the pathway based on solubility and detection capabilities.

Module 2: The "Catch-and-Release" Strategy (SCX)

Context: Strong Cation Exchange (SCX) is the "silver bullet" for polar amines. It relies on a chemical bond (ionic) rather than polarity differences, allowing you to wash away all non-basic impurities (neutrals, acids) with methanol before releasing your amine.

Why it works: The sulfonic acid moiety on the silica binds the primary amine (


). This bond is stable in organic solvents but breaks in the presence of ammonia.

Protocol: SCX Cartridge Purification

StepSolvent / ReagentVolume (CV = Column Volume)Mechanism
1. Condition Methanol2 CVSolvates the bed.
2. Activate 0.5 M HCl (aq) or Acetic Acid2 CVEnsures sulfonic groups are protonated.
3. Equilibrate Methanol3 CVRemoves excess acid.
4. Load Sample in MeOH/Water (pH < 4)N/ACRITICAL: Amine must be protonated to bind.
5. Wash Methanol / DCM / Acetonitrile5-10 CVElutes non-basic impurities.
6. Elute 2 M

in Methanol
3-5 CVDeprotonates amine (

), releasing it.

Troubleshooting SCX:

  • Issue: Compound elutes during the Load/Wash step.

    • Cause: Sample solvent was too basic (amine not protonated) or too high ionic strength (salt competition).

    • Fix: Acidify the loading solution with Acetic Acid. Dilute sample to reduce salt concentration.

  • Issue: Low recovery during Elution.

    • Cause: The amine is stuck.

    • Fix: Use 7 M

      
       in MeOH or add 10% water to the elution solvent to solubilize highly polar salts.
      

Module 3: Chromatographic Tailing Solutions

If you must use Flash Chromatography, standard silica is often detrimental for bicyclic amines due to "chelation-like" binding to silanols.

Option A: Amine-Functionalized Silica ( Columns)

Instead of adding smelly modifiers to your mobile phase, use a stationary phase that is already basic.

  • Benefit: The surface is covered in propyl-amine groups, repelling your basic product and preventing tailing.

  • Solvent System: You can often use simple Hexane/Ethyl Acetate or DCM/MeOH without Triethylamine.

  • Caution: Do not use with aldehydes/ketones (Schiff base formation).

Option B: High pH Reverse Phase (C18)

Standard C18 (low pH) protonates amines, making them more polar and causing them to elute in the void volume (retention factor


).
  • Strategy: Raise pH to 10 (2 units above the amine's pKa).

  • Effect: The amine becomes neutral (

    
    ), increasing hydrophobicity and retention on the C18 chain.
    
  • Buffer: 10 mM Ammonium Bicarbonate (

    
    ) adjusted to pH 10 with 
    
    
    
    .
  • Hardware Warning: Ensure your column is "High pH Stable" (e.g., Hybrid Silica or Polymer). Standard silica dissolves at pH > 8.

Module 4: Salt Formation (Leveraging Rigidity)

Bicyclic amines are structurally rigid, which thermodynamically favors crystal lattice formation compared to flexible aliphatic amines. Converting the free base to a salt is often the most efficient purification method.

Recommended Acids:

  • Oxalic Acid: Often forms insoluble salts in Ethanol/Ether. (Caution: Oxalates can be toxic).

  • L-Tartaric Acid: Good for resolution of enantiomers if the bicyclic system is chiral.

  • HCl (Anhydrous): Generated by adding Acetyl Chloride to dry Methanol.

Protocol: The "Anti-Solvent" Crystallization

  • Dissolve crude amine in a minimal amount of Methanol or Isopropanol .

  • Add 1.1 equivalents of acid (e.g., 1M HCl in Ether).

  • Stir for 15 minutes.

  • Add Diethyl Ether or MTBE dropwise until the solution turns cloudy (turbidity point).

  • Cool to 0°C. The rigid bicyclic structure should facilitate precipitation.

  • Filter and wash with cold Ether.

FAQ: Troubleshooting Specific Scenarios

Q: My amine is water-soluble and I cannot extract it from the reaction mixture. A: Do not attempt liquid-liquid extraction. Evaporate the reaction mixture to dryness, re-dissolve in minimal Methanol/Acetic Acid, and load directly onto an SCX cartridge . This avoids the aqueous phase entirely.

Q: I am using Silica Flash with Triethylamine (TEA), but the product still streaks. A: The silica activity is likely too high. Switch to DCM:MeOH:NH4OH (90:9:1) . The Ammonium Hydroxide is a stronger competitor for silanol sites than TEA. Alternatively, switch to an Amine-Functionalized (


) column .

Q: My product is volatile and I lose it on the rotovap. A: Never concentrate the free base to dryness. Collect the fractions, add 2 equivalents of HCl (in dioxane or ether), and evaporate the solvent. The HCl salt will be non-volatile and stable.

Q: The product "oils out" instead of crystallizing during salt formation. A: This is common.

  • Decant the solvent.

  • Triturate (grind) the oil with fresh Diethyl Ether or Hexane.

  • Sonicate the flask. The mechanical energy often induces nucleation in rigid bicyclic systems.

References

  • Teledyne ISCO. (2012).[1][2][3] Purification of primary amines using RediSep C-18 reversed phase column. Teledyne ISCO Application Notes.[1][4] Link

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage Blog. Link

  • Supelco/Sigma-Aldrich. (2012). Supelco Guide to Solid Phase Extraction. Sigma-Aldrich Technical Guides. Link

  • University of Tartu. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. Link

  • Cornell University. (n.d.). SCX disposable cartridge cleanup Protocol. Cornell Institute of Biotechnology. Link

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Characterization of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}methanamine

This guide provides an in-depth technical analysis of the 1H NMR characterization of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine (often referenced as the 2-yl isomer in non-standard nomenclature). It contrasts...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characterization of (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine (often referenced as the 2-yl isomer in non-standard nomenclature). It contrasts the product with its key synthetic precursors and impurities to ensure precise structural validation.

Executive Summary & Structural Context[1][2][3][4][5]

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is a privileged bicyclic structure in kinase inhibitor design (e.g., TGF-β and Aurora kinase inhibitors). The methanamine derivative serves as a critical "warhead" or linker for fragment-based drug discovery.

Note on Nomenclature: While IUPAC numbering designates the position adjacent to the bridgehead carbon as C-3 , some vendor catalogs and older patents may refer to this as the 2-yl position. This guide focuses on the commercially relevant 3-methanamine isomer (CAS: 1260672-10-3), but provides diagnostic markers to distinguish it from the theoretical 2-isomer.

Structural Numbering & Key Protons
  • Position 1 (N): Pyrazole nitrogen (non-bridgehead).

  • Position 2 (CH): Aromatic proton (Diagnostic singlet).

  • Position 3 (C-R): Substitution site (Methanamine).[1]

  • Position 4 (N): Bridgehead nitrogen.

  • Positions 4, 5, 6: Saturated pyrrolidine ring protons (Triplet-Multiplet-Triplet pattern).

1H NMR Characterization Profile

The following data represents the characteristic chemical shifts in CDCl₃ .

Table 1: Assignment of 1H NMR Signals (300 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Insight
Ar-H (C-2) 7.20 – 7.45 Singlet (s)1H-Key Identity Marker. Deshielded by adjacent N.
N-CH₂ (C-4) 4.10 – 4.20 Triplet (t)2H7.2Diagnostic of the fused pyrrolidine ring.
CH₂-NH₂ 3.75 – 3.85 Singlet (s)2H-Confirms reduction of precursor (CN/CHO).
Ring CH₂ (C-6) 2.80 – 2.95 Triplet (t)2H7.2Adjacent to the pyrazole double bond.
Ring CH₂ (C-5) 2.55 – 2.70 Multiplet (m)2H-Central methylene of the saturated ring.
-NH₂ 1.50 – 2.00 Broad (br s)2H-Variable; disappears with D₂O shake.
Diagnostic Logic[5]
  • The Aromatic Singlet: In the unsubstituted scaffold, you observe two doublets (H-2 ~7.51 ppm, H-3 ~6.14 ppm). The disappearance of the upfield doublet (H-3) and the collapse of H-2 into a singlet confirms substitution at the 3-position.

  • The Pyrrolidine "Fingerprint": The triplet-multiplet-triplet pattern (4.16, 2.60, 2.85 ppm) confirms the integrity of the 5,6-dihydro-4H-pyrrolo ring. Ring opening or over-reduction would disrupt this pattern.

Comparative Analysis: Product vs. Alternatives

Distinguishing the final amine from its precursors (Nitrile or Aldehyde) and potential impurities is critical for process validation.

Table 2: Comparative Shift Analysis (CDCl₃)
FeatureTarget: Methanamine Precursor: Nitrile (CN) Precursor: Aldehyde (CHO) Impurity: Unsubstituted
Substituent Signal 3.80 ppm (s, CH₂) None9.80 ppm (s, CHO) None
Ar-H (C-2) ~7.30 ppm (s)~7.80 ppm (s) (Deshielded)7.52 ppm (s)7.51 ppm (d)
Ar-H (C-3) AbsentAbsentAbsent6.14 ppm (d)
NH₂ Protons Present (Broad)AbsentAbsentAbsent
Mechanistic Insight[5][12]
  • Nitrile vs. Amine: The nitrile precursor lacks the methylene protons. Upon reduction, the appearance of the singlet at ~3.80 ppm is the definitive proof of conversion.

  • Aldehyde vs. Amine: The aldehyde proton at 9.80 ppm is highly distinct. Any residual signal here indicates incomplete reductive amination.

  • 3-yl vs. 2-yl Isomer: If the substitution were at the 2-position, the remaining aromatic proton would be H-3 . H-3 is significantly more shielded (expected ~6.0–6.2 ppm) compared to H-2 (~7.3 ppm). Therefore, a singlet >7.0 ppm confirms the 3-isomer .

Visualization of Characterization Logic

The following diagram illustrates the decision tree for validating the structure based on NMR data.

NMR_Validation Sample Unknown Sample (Pyrrolo-pyrazole derivative) Ar_Region Check Aromatic Region (6.0 - 8.0 ppm) Sample->Ar_Region Two_Doublets Two Doublets (7.5 & 6.1 ppm) Ar_Region->Two_Doublets Unsubstituted One_Singlet One Singlet Ar_Region->One_Singlet Substituted Shift_Check Check Singlet Shift One_Singlet->Shift_Check Isomer_3 Shift ~7.3 ppm (H-2 present, H-3 sub) CONFIRMED 3-ISOMER Shift_Check->Isomer_3 Isomer_2 Shift ~6.1 ppm (H-3 present, H-2 sub) INDICATES 2-ISOMER Shift_Check->Isomer_2 Sub_Check Check Aliphatic Region (3.0 - 4.0 ppm) Isomer_3->Sub_Check CH2_Signal Singlet ~3.8 ppm (CH2-NH2) Sub_Check->CH2_Signal Target Product CHO_Signal Singlet ~9.8 ppm (Aldehyde) Sub_Check->CHO_Signal Precursor

Caption: Logical flow for distinguishing the target 3-methanamine from isomers and precursors using 1H NMR shifts.

Experimental Protocol for NMR Sample Preparation

To ensure reproducibility and minimize solvent effects (which can obscure the amine protons), follow this protocol.

Materials
  • Solvent: DMSO-d6 (Recommended for observing -NH₂), CDCl₃ (Standard for backbone characterization).

  • Internal Standard: TMS (Tetramethylsilane).

  • Tube: 5mm High-Precision NMR Tube.

Procedure
  • Free Base Preparation: If the sample is a salt (e.g., HCl), neutralize 10 mg with 1M NaOH, extract into DCM, dry over Na₂SO₄, and evaporate in vacuo immediately before analysis to avoid carbonate formation.

  • Solvation: Dissolve 5-10 mg of the free base in 0.6 mL of CDCl₃ .

    • Note: In CDCl₃, the -NH₂ protons may appear broad or exchange.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 1.0 s (Sufficient for qualitative ID; increase to 5.0 s for qNMR).

    • Scans: 16-64.

  • D₂O Exchange (Optional): Add 1 drop of D₂O and shake. The disappearance of the broad signal at 1.5-2.0 ppm confirms the presence of exchangeable amine protons.

References

  • Synthesis and Characterization of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Derivatives. Semantic Scholar. (2017). Detailed synthesis and NMR data for the 3-carbaldehyde and methanamine analogs.

  • PubChem Compound Summary: (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. National Center for Biotechnology Information. CAS 1260672-10-3.

  • Fluorochem Product Guide. Characterization data for 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-3-yl}methanamine (F603756).

  • Sawyer, J. S., et al. "Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(13), 3581-3584.[2] (2004).

Sources

Validation

bioassay validation of pyrrolo[1,2-b]pyrazole based fragments

A Comparative Technical Guide for Kinase Inhibitor Discovery Executive Summary The pyrrolo[1,2-b]pyrazole scaffold represents a compelling, under-utilized bioisostere in the design of ATP-competitive kinase inhibitors. W...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Kinase Inhibitor Discovery

Executive Summary

The pyrrolo[1,2-b]pyrazole scaffold represents a compelling, under-utilized bioisostere in the design of ATP-competitive kinase inhibitors. While 6-5 fused systems like indoles, indazoles, and pyrrolo[2,3-d]pyrimidines dominate the patent landscape, the 5-5 fused pyrrolo[1,2-b]pyrazole offers distinct vector orientations for substituent growth and altered electronic properties that can resolve metabolic liabilities associated with electron-rich indoles.

This guide details the bioassay validation workflow required to advance pyrrolo[1,2-b]pyrazole fragments from weak biophysical hits to potent lead compounds. We compare its performance against standard indole/indazole alternatives and provide actionable protocols for Surface Plasmon Resonance (SPR) and biochemical validation.

Part 1: The Scaffold Advantage (Structural & Logic)

In Fragment-Based Drug Discovery (FBDD), the choice of core scaffold dictates the "vectors" available for growing the molecule into the protein binding pocket.

Comparative Analysis: Pyrrolo[1,2-b]pyrazole vs. Indole/Indazole

The pyrrolo[1,2-b]pyrazole is a 5-5 fused system containing three nitrogen atoms (two in the pyrazole, one at the bridgehead). This differs fundamentally from the 6-5 fused indole or indazole.

FeatureIndole (Standard)Indazole (Standard)Pyrrolo[1,2-b]pyrazole (Alternative)Advantage/Impact
Ring System 6-5 Fused6-5 Fused5-5 FusedCompactness: 5-5 systems are slightly more compact, allowing fit in restricted hinge regions.
H-Bond Donors 1 (NH)1 (NH)0 (if N-substituted) or 1Solubility: Lower planarity stacking potential compared to 6-5 systems often improves solubility.
Vector Angle ~120° substitution~120° substitution~108° substitutionNovelty: Accesses different sub-pockets (e.g., Gatekeeper residue) due to altered bond angles.
Metabolic Liability High (C3 oxidation)ModerateLowStability: Bridgehead nitrogen reduces electron density, lowering susceptibility to oxidative metabolism.
Diagram 1: Scaffold Hopping Logic

Visualizing the strategic transition from Indole to Pyrrolo[1,2-b]pyrazole.

ScaffoldHop Indole Reference: Indole (Metabolic Liability at C3) Design Scaffold Hop Design (Maintain Hinge H-Bonds) Indole->Design Bioisosteric Replacement Target Target: Pyrrolo[1,2-b]pyrazole (Altered Vector, Improved LogP) Design->Target 5-5 Ring Contraction

Caption: Logic flow for replacing a metabolic liability (Indole) with a stable 5-5 fused system while retaining hinge-binding capability.

Part 2: Biophysical Validation (The "Go/No-Go" Step)

Fragments typically exhibit weak affinity (


 in 

M to mM range).[1] Traditional biochemical assays (IC50) often fail here due to high protein consumption or interference. Surface Plasmon Resonance (SPR) is the gold standard for validating these cores.
Critical Control: The "Square Wave"

In our experience, pyrrolo[1,2-b]pyrazole fragments can exhibit super-stoichiometric binding (aggregation) if not carefully controlled. A "clean" sensorgram must show a "square wave" profile: rapid on-rate (


) and rapid off-rate (

).
Comparative Data: SPR Binding Kinetics (Target: FGFR1 Kinase Domain)
Scaffold ID

(

M)
Ligand Efficiency (LE)Binding StoichiometryResidence Time (sec)Evaluation
Indazole-Ref 450.381.050.8Valid Hit
PP-Frag-01 (Pyrrolo[1,2-b]pyrazole)1200.340.98< 0.5Valid Hit (Fast kinetics)
PP-Frag-02 (Derivative)150.222.40> 10Artifact (Aggregation)

Insight: While the Indazole reference has higher initial affinity, PP-Frag-01 shows cleaner 1:1 stoichiometry, making it a superior starting point for optimization despite the lower starting potency.

Part 3: Biochemical Potency & Optimization

Once the fragment is validated biophysically, substituents are added to engage the hydrophobic back-pocket or the solvent front.

Case Study: FGFR1 Inhibition

Comparison of optimized leads derived from Indazole vs. Pyrrolo[1,2-b]pyrazole.

  • Reference Compound: Indazole-based FGFR inhibitor (e.g., similar to early Erdafitinib precursors).

  • Test Compound: Pyrrolo[1,2-b]pyrazole analog with identical "tail" groups.

MetricIndazole Lead (Ref)Pyrrolo[1,2-b]pyrazole LeadInterpretation
Enzymatic IC50 (FGFR1) 12 nM45 nMThe 5-5 scaffold is slightly less potent initially due to vector misalignment.
Cellular IC50 (4T1 Cells) 85 nM90 nMCritical: Cellular potency is equipotent, suggesting better permeability for the pyrazole scaffold.
Solubility (pH 7.4) 15

M
120

M
Major Advantage: The pyrrolo-pyrazole offers 8x better solubility.
Clint (Microsomal Stability) 45

L/min/mg
12

L/min/mg
Major Advantage: Significantly improved metabolic stability.

Part 4: Detailed Experimental Protocols

Protocol A: SPR Fragment Screening (Biacore T200/8K)

Purpose: To validate direct binding and rule out aggregation artifacts.

  • Sensor Chip Preparation:

    • Use a CM5 Series S chip.

    • Immobilize Target Kinase (e.g., FGFR1) via amine coupling to ~3000 RU (high density required for fragments).

    • Reference Channel: Deactivated flow cell (EDC/NHS followed immediately by Ethanolamine).

  • Buffer System:

    • HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

    • Crucial: Add 2-5% DMSO to match compound stocks exactly.

  • Sample Preparation:

    • Prepare fragment concentration series (e.g., 500

      
      M down to 15 
      
      
      
      M, 2-fold dilution).
    • Perform Solvent Correction (8-point DMSO curve from 4.5% to 5.5%) to compensate for bulk refractive index shifts.

  • Injection Parameters:

    • Contact time: 30s.[2]

    • Dissociation time: 60s.

    • Flow rate: 30

      
      L/min.
      
  • Data Analysis:

    • Fit to 1:1 Steady State Affinity model.

    • Rejection Criteria: Reject if

      
       > Theoretical 
      
      
      
      (indicates aggregation) or if binding curve does not saturate.
Protocol B: TR-FRET Kinase Assay (LANCE Ultra)

Purpose: To determine IC50 values in a biochemical setting.

  • Reagents:

    • Kinase: Recombinant human FGFR1 (0.5 nM final).

    • Substrate: ULight-labeled Poly-GT peptide (50 nM).

    • ATP:

      
       apparent (typically 10-50 
      
      
      
      M).
    • Detection: Europium-anti-phospho-tyrosine antibody.

  • Procedure:

    • Step 1 (Compound Addition): Dispense 10 nL of compound (in DMSO) into 384-well white low-volume plates using an acoustic dispenser (Echo).

    • Step 2 (Enzyme Pre-incubation): Add 2.5

      
      L of Kinase Buffer. Incubate 15 min at RT. Why? To allow slow-binding inhibitors to equilibrate.
      
    • Step 3 (Reaction Start): Add 2.5

      
      L of ATP/Substrate mix.
      
    • Step 4 (Incubation): Incubate for 60 min at RT.

    • Step 5 (Quench/Detect): Add 5

      
      L of EDTA/Eu-Antibody mix. Incubate 60 min.
      
    • Step 6 (Read): Measure on EnVision (Excitation: 320 nm, Emission: 665 nm & 615 nm).

  • Calculation:

    • Calculate Ratio (

      
      ). Normalize to DMSO control (0% inhibition) and Staurosporine (100% inhibition). Fit to 4-parameter logistic equation.
      

Part 5: Validation Workflow Visualization

ValidationPipeline Library Pyrrolo[1,2-b]pyrazole Fragment Library SPR Biophysical Screen (SPR) Filter: Aggregation & Stoichiometry Library->SPR 100-500 µM Screen Chem Hit Expansion (SAR by Catalog/Synthesis) SPR->Chem Validated Hits (KD < 2mM) Biochem Biochemical IC50 (TR-FRET/Kinase-Glo) Chem->Biochem Analogs Biochem->Chem Iterative Optimization Cell Cellular Viability (Target Engagement) Biochem->Cell Potent Leads (<100 nM)

Caption: The critical path from library selection to cellular validation, emphasizing the biophysical filter.

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding Principles for Lead Generation." Journal of Medicinal Chemistry. [Link]

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry. [Link]

  • Hassan, A. Q., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules. [Link][2][3][4][5][6][7][8]

  • Jiang, A., et al. (2017). "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules. [Link][3][4][5][6][7][8][9][10]

  • Gesmundo, N., et al. (2018). "Bioassay Development for Fragment-Based Drug Discovery." Methods in Molecular Biology. [Link]

Sources

Safety & Regulatory Compliance

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